6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde
Description
6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine backbone substituted with a 1,2,4-triazole moiety at the 6-position and an aldehyde group at the 3-position. This structure combines the aromaticity of pyridine with the versatile reactivity of the triazole ring and the aldehyde functional group.
Properties
Molecular Formula |
C8H6N4O |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-4-7-1-2-8(10-3-7)12-6-9-5-11-12/h1-6H |
InChI Key |
MZIVOYNIOHRMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts and can be performed under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with various reagents:
| Reaction Type | Reagents/Conditions | Product Formed |
|---|---|---|
| Schiff Base Formation | Primary amines (e.g., aniline) | Imines (R–N=CH–Py–Triazole) |
| Hydrazone Formation | Hydrazines (e.g., NH₂NH₂) | Hydrazones |
| Oxime Synthesis | Hydroxylamine (NH₂OH) | Oximes |
| Grignard Addition | RMgX (R = alkyl/aryl) | Secondary alcohols |
Mechanistic Insight : The aldehyde's electrophilic carbonyl carbon reacts with nucleophiles (e.g., amines, hydrazines) to form intermediates that dehydrate to imines or hydrazones.
Oxidation and Reduction
The aldehyde group is redox-active:
| Reaction Type | Reagents/Conditions | Product Formed |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Pyridine-3-carboxylic acid |
| Reduction | NaBH₄ or LiAlH₄ | 3-(Hydroxymethyl)pyridine |
Key Finding : Oxidation converts the aldehyde to a carboxylic acid, while reduction yields a primary alcohol, both retaining the triazole-pyridine scaffold.
Condensation Reactions
The aldehyde participates in cyclocondensation to form heterocycles:
| Reaction Partners | Conditions | Product Formed |
|---|---|---|
| Thiosemicarbazide | Acid catalysis (H₂SO₄) | 1,2,4-Triazole-thione derivatives |
| Arylidene malononitrile | Reflux in ethanol | Triazolidine-3-thiones |
Example : Reaction with thiosemicarbazide forms triazole-thiones via intermediate hydrazinecarbothioamides .
Electrophilic Aromatic Substitution
The pyridine and triazole rings direct electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Position Substituted |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-4 of pyridine |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C-2/C-4 of pyridine |
Note : Electron-withdrawing triazole and aldehyde groups deactivate the pyridine ring, favoring meta/para substitution .
Transition Metal-Catalyzed Coupling
The triazole moiety facilitates metal-mediated reactions:
| Reaction Type | Catalysts/Conditions | Product Formed |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Click Chemistry | Cu(I), sodium ascorbate | Triazole-linked conjugates |
Mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring for bioconjugation .
Stability and Reactivity Trends
-
pH Sensitivity : The aldehyde group is prone to hydration in aqueous acidic/basic conditions, forming geminal diols.
-
Thermal Stability : Decomposes above 300°C, with the triazole ring remaining intact up to 200°C.
Comparative Reaction Table
| Reaction Class | Key Reagents | Yield Range (%) | Citation |
|---|---|---|---|
| Schiff Base Formation | Aniline, EtOH/HCl | 75–85 | |
| Oxidation | KMnO₄, H₂SO₄ | 60–70 | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar–B(OH)₂ | 65–80 |
Scientific Research Applications
6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde depends on its application:
Coordination Chemistry: Acts as a ligand that coordinates with metal ions through the nitrogen atoms in the triazole and pyridine rings, forming stable complexes.
Biological Activity: May inhibit enzymes by binding to the active site or interacting with key residues, thereby blocking substrate access or altering enzyme conformation.
Pharmacological Effects: In drug design, it may interact with specific molecular targets, such as proteins or nucleic acids, to exert its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde with analogous triazole-containing compounds, focusing on structural features, synthesis, and biological relevance.
Structural and Functional Group Comparisons
Key Observations:
- Aldehyde vs. Carboxylic Acid/Amino Groups: The aldehyde in this compound offers distinct reactivity (e.g., nucleophilic additions or Schiff base formation) compared to the carboxylic acid or amino groups in β-(1,2,4-triazol-1-yl)-L-alanine. This makes the former more suitable for covalent conjugation or polymer synthesis.
- Aromatic vs. This could influence binding to biological targets or catalytic activity.
Biological Activity
6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Chemical Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 61857-84-9
The structure features a pyridine ring substituted with a triazole moiety and an aldehyde group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors. Various methods have been reported in the literature, including:
- Condensation Reactions : Utilizing aldehydes and triazole derivatives under acidic conditions.
- Cyclization Reactions : Involving the cyclization of appropriate precursor compounds to form the triazole ring.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been tested against:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations, suggesting potential as an antimicrobial agent .
Antitumor Activity
Research has shown that this compound possesses antitumor activity against several cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 25 µM, indicating promising potential for further development as an anticancer drug .
Anti-inflammatory Effects
In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of this compound against human cancer cell lines. The study found that treatment with 20 µM of the compound resulted in a 70% reduction in cell viability in HeLa cells after 48 hours.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antimicrobial | E. coli | 50 µg/mL |
| Antimicrobial | S. aureus | 30 µg/mL |
| Antitumor | HeLa | 20 µM |
| Antitumor | MCF-7 | 15 µM |
| Anti-inflammatory | TNF-alpha inhibition | IC50 = 25 µM |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation or propargylation reactions. For example, analogous pyrazole-carbaldehyde derivatives were synthesized using propargylation under reflux with a 79.8% yield . Key parameters include temperature control (reflux at 80–100°C), solvent selection (DMF or THF), and catalyst use (e.g., K₂CO₃). IR and NMR spectroscopy are critical for tracking aldehyde group formation (C=O stretch at ~1646 cm⁻¹ in IR; aldehyde proton at δ 9.8–10.2 ppm in ¹H-NMR) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC with C18 column, mobile phase: acetonitrile/water) and spectroscopic techniques. For structural confirmation:
- ¹H-NMR : Look for triazole proton signals at δ 8.5–9.0 ppm and pyridine protons at δ 7.5–8.5 ppm .
- IR : Confirm aldehyde (C=O, ~1646 cm⁻¹) and triazole (C-N, ~1520 cm⁻¹) functional groups .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₈H₆N₄O) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Stability studies on similar aldehydes show degradation >5% after 30 days at 25°C due to oxidation or hydrolysis. Lyophilization improves shelf life for aqueous solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., antioxidant vs. cytotoxic effects)?
- Methodological Answer : Use orthogonal assays and mechanistic studies. For example:
- Antioxidant Activity : DPPH/ABTS assays (IC₅₀ values) may conflict with cytotoxicity (MTT assay) due to aldehyde reactivity. Control for redox interference by including scavengers like ascorbic acid .
- SAR Analysis : Modify the triazole or pyridine moieties to isolate bioactivity. Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced antioxidant activity but increased cytotoxicity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask the aldehyde group with acid-labile protectants (e.g., acetals) to improve solubility and reduce off-target reactivity .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., triazole ring oxidation). Methylation at the pyridine C2 position reduces CYP450-mediated degradation in analogous compounds .
Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases or oxidoreductases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., human glutathione reductase, PDB: 3DK9). The triazole group shows strong hydrogen bonding with Arg-218, while the aldehyde interacts with catalytic cysteine residues .
- MD Simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) and free energy calculations (MM-PBSA) to prioritize derivatives .
Q. What experimental controls are critical when evaluating enzyme inhibition (e.g., false positives from aldehyde reactivity)?
- Methodological Answer :
- Control Assays : Include aldehyde scavengers (e.g., hydroxylamine) to distinguish specific enzyme inhibition from nonspecific Schiff base formation .
- Kinetic Studies : Perform time-dependent inactivation assays; true inhibitors show saturable kinetics (Kinact/KI >10 M⁻¹s⁻¹) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Cross-validate using standardized protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
